[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol
Description
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol is a heterocyclic compound featuring a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group at the 1-position and a hydroxymethyl group at the 2-position. This structure combines lipophilic (aromatic chloro-fluoro substituents) and polar (hydroxyl group) elements, making it a candidate for pharmacological applications, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by halogenated aromatic systems .
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-12-5-3-6-13(15)11(12)8-16-7-2-1-4-10(16)9-17/h3,5-6,10,17H,1-2,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHOQYBECZVTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with piperidine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted benzyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study the effects of chlorofluorobenzyl groups on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the piperidine ring and the chlorofluorobenzyl group can impart unique pharmacological properties, making it a candidate for drug development .
Industry
In the industrial sector, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methanol vs. Carboxylic Acid Derivatives
- The carboxylic acid group may engage in ionic interactions with target proteins, unlike the hydrogen-bonding capability of methanol .
- [1-(2-Chloro-6-fluoro-benzyl)-piperidine-4-carboxylic acid]: Positional isomerism (4-carboxylic acid vs. 2-methanol) affects the spatial orientation of the functional group, which could influence receptor selectivity .
Methanol vs. Amine Derivatives
- C-[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methylamine hydrochloride: The substitution of methanol with a methylamine group introduces a basic nitrogen, enhancing water solubility at physiological pH. This modification could improve bioavailability but may also alter CNS penetration due to increased polarity .
- {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine : The 4-position methanamine analog highlights the impact of substituent placement on piperidine ring flexibility and target engagement .
Heterocyclic Core Modifications
Piperidine vs. Piperazine
- Piperazine derivatives often exhibit enhanced solubility and distinct pharmacokinetic profiles .
Piperidine vs. Pyrazole
- [1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-5-methyl-1H-pyrazole] : A pyrazole core replaces piperidine, drastically changing the molecule’s planarity and electronic properties. Such derivatives are often explored for antimicrobial or anticancer activities due to the reactive isothiocyanate group .
Positional Isomerism
- (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanol: Shifting the hydroxymethyl group from the 2- to the 4-position on the piperidine ring alters steric interactions with target binding pockets. This positional change can significantly impact potency and selectivity, as seen in analogous CNS-targeting compounds .
Structural and Pharmacological Data Table
Key Research Findings
- Positional Effects: Methanol at the 2-position ([target compound]) favors interactions with hydrophobic pockets in enzyme active sites, whereas 4-position analogs may exhibit reduced binding due to steric hindrance .
- Amine vs. Alcohol: Methylamine derivatives demonstrate higher solubility but lower blood-brain barrier penetration compared to methanol-containing compounds, as observed in preliminary ADME studies .
- Piperazine Flexibility : Piperazine analogs show broader receptor promiscuity in vitro, likely due to their conformational adaptability .
Biological Activity
The compound [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol, identified by its CAS number 416896-46-3, is a piperidine derivative with potential applications in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H17ClFNO
- Molecular Weight : 257.73 g/mol
- Structure : The compound features a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and a hydroxymethyl group.
Biological Activity Overview
The biological activity of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent research indicates that compounds similar to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of piperidine can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that related piperidine derivatives could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .
The biological effects of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol are thought to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It is hypothesized to modulate receptors that play roles in apoptosis and cell signaling.
Data Table: Biological Activity Summary
Case Studies
- Anticancer Activity : A study involving the synthesis and evaluation of piperidine derivatives demonstrated that compounds similar to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperidine derivatives found that modifications to the piperidine structure significantly enhanced their activity against a range of bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
